Hetacillin is classified as a semisynthetic penicillin and is specifically derived from ampicillin through a reaction with acetone. Its chemical formula is , with a molar mass of approximately 389.47 g/mol. The compound was primarily used in veterinary medicine for treating bacterial infections in animals, particularly through intramammary injection.
The synthesis of hetacillin involves the reaction of ampicillin with acetone. This reaction produces a stable compound that can be administered orally or via injection. The synthesis can be summarized as follows:
The molecular structure of hetacillin features a beta-lactam ring characteristic of penicillins, along with additional functional groups that enhance its pharmacological properties. Key structural data includes:
Hetacillin undergoes hydrolysis in vivo, converting back into ampicillin and acetone. This conversion is crucial for its antibacterial activity:
The rate of hydrolysis peaks between pH values 5 and 8, making it relatively stable in acidic conditions but rapidly decomposing in neutral or slightly alkaline environments .
The mechanism by which hetacillin exerts its effects involves its conversion to ampicillin, which then binds to penicillin-binding proteins (PBPs) in bacterial cells. This binding inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis:
Hetacillin exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
Hetacillin has primarily been utilized in scientific research to explore its pharmacological properties, particularly concerning its conversion into ampicillin and its stability under various conditions. Notably, it has applications in veterinary medicine for treating infections in livestock through intramammary injections .
Despite being withdrawn from human therapeutic use due to limited advantages over existing antibiotics like ampicillin, hetacillin remains significant for research purposes, particularly in studies concerning beta-lactam antibiotics' mechanisms and resistance profiles.
Hetacillin emerged in the 1960s as a semisynthetic penicillin derivative during a period of intensive beta-lactam antibiotic development. This era aimed to address limitations of natural penicillins, particularly their susceptibility to beta-lactamase enzymes and poor oral bioavailability. As a prodrug of ampicillin, hetacillin (chemical formula: C₁₉H₂₃N₃O₄S) represented an effort to improve the pharmacokinetic properties of existing aminopenicillins [4] [8]. Its development coincided with the broader expansion of the beta-lactam class, which by the 1970s accounted for 65% of injectable antibiotic prescriptions in the United States, highlighting the therapeutic significance of this antibiotic family [8]. Unlike contemporaneous agents focused solely on beta-lactamase resistance (e.g., methicillin), hetacillin's innovation centered on enhanced molecular stability and metabolic activation [5] [8].
Table 1: Key Historical Milestones in Beta-Lactam Development
Time Period | Development Phase | Representative Agents | Primary Innovation |
---|---|---|---|
1928–1940s | Natural Penicillins | Penicillin G, Penicillin V | First beta-lactam antibiotics |
1950–1960s | Penicillinase-Resistant | Methicillin, Oxacillin | Resistance to staphylococcal beta-lactamase |
1960s | Aminopenicillins | Ampicillin, Hetacillin | Expanded Gram-negative coverage |
1970s+ | Extended-Spectrum | Piperacillin, Carbenicillin | Anti-pseudomonal activity |
Hetacillin is classified as an aminopenicillin, characterized by an alpha-amino group in the side chain (6-aminopenicillanic acid core) that enhances penetration through the outer membrane of Gram-negative bacteria via porin channels [1] [5]. Its molecular structure (IUPAC name: (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) features a unique imidazolidin-4-one ring formed from the condensation of ampicillin's primary amine with acetone [4] [6]. This modification differentiates it structurally from parent compound ampicillin and confers distinct physicochemical properties:
Functionally, hetacillin shares the aminopenicillin antibacterial spectrum: activity against Gram-positive organisms (e.g., streptococci, enterococci), Haemophilus influenzae, Salmonella, Shigella, and Escherichia coli [5] [1]. However, like other aminopenicillins, it lacks intrinsic resistance to beta-lactamases, limiting its utility against staphylococci and beta-lactamase-producing Gram-negative strains [10].
Table 2: Structural and Functional Comparison of Aminopenicillins
Agent | Molecular Formula | Prodrug | Oral Bioavailability | Key Clinical Status |
---|---|---|---|---|
Ampicillin | C₁₆H₁₉N₃O₄S | No | Moderate (~40%) | Widely used |
Amoxicillin | C₁₆H₁₉N₃O₅S | No | High (~90%) | First-line for common infections |
Hetacillin | C₁₉H₂₃N₃O₄S | Yes | Variable | Withdrawn (human use) |
Bacampicillin | C₂₁H₂₇N₃O₇S | Yes | High | Limited availability |
The design of hetacillin as a prodrug addressed two specific challenges of ampicillin:
Upon administration, hetacillin undergoes rapid in vivo hydrolysis by esterases, releasing pharmacologically active ampicillin and acetone. The conversion kinetics are temperature- and pH-dependent, with complete hydrolysis occurring within 30 minutes in physiological conditions [2] [6]. In vitro studies demonstrated that hetacillin itself lacks intrinsic antibacterial activity, confirming its prodrug mechanism [4] [2].
Table 3: Comparative Hydrolysis Kinetics of Hetacillin
Condition | Temperature | pH | Half-Life | Primary Product |
---|---|---|---|---|
Aqueous Solution | 37°C | 7.0 | 15–30 min | Ampicillin + Acetone |
Plasma/Serum | 37°C | 7.4 | <10 min | Ampicillin |
Acidic Environment | 25°C | 2.0 | >24 hours | Intact hetacillin |
Despite the theoretical advantages, clinical pharmacokinetic studies revealed no significant therapeutic benefit over ampicillin. Crucially, bioequivalence analyses showed comparable serum ampicillin levels whether administering ampicillin directly or its prodrug form [2] [4]. This lack of enhanced efficacy, coupled with the inherent complexity of its synthesis, led to hetacillin's withdrawal from human markets. It remains limited to specific veterinary formulations (e.g., intramammary infusion for bovine mastitis) under trade names like Hetacin [2] [4]. The compound exemplifies the challenges in prodrug development: molecular optimization must translate to clinically relevant advantages to justify pharmaceutical implementation [3].
Chemical Structures
graph LRA[Ampicillin] -->|Reaction with Acetone| B[Hetacillin];B -->|Hydrolysis| A;style A fill:#f9f,stroke:#333,stroke-width:2px;style B fill:#bbf,stroke:#333,stroke-width:2px;
Structural Comparison: Hetacillin’s imidazolidin-4-one ring (blue) replaces ampicillin’s primary amine (pink), blocking intramolecular degradation until enzymatic hydrolysis occurs in vivo.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7